

Technical Guide: 4-Methyl-1-phenyl-2-pentanone (CAS 5349-62-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-1-phenyl-2-pentanone

Cat. No.: B109184

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

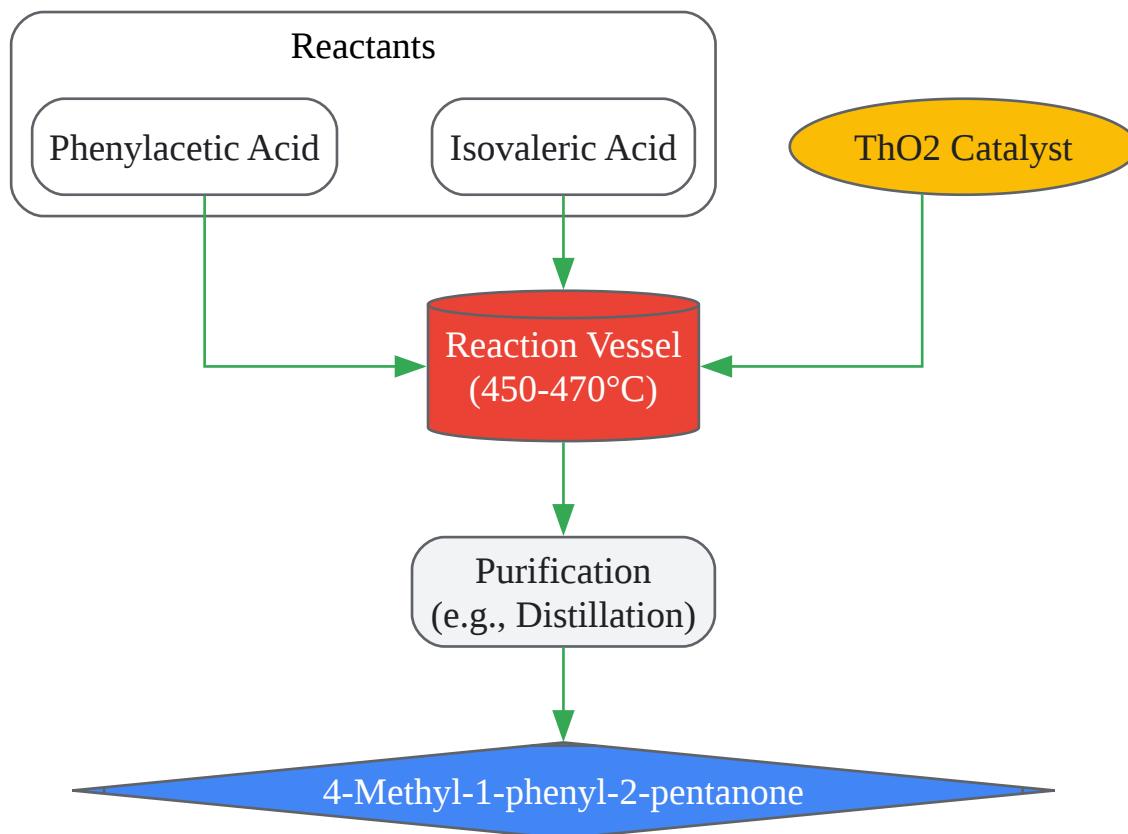
4-Methyl-1-phenyl-2-pentanone, also known as benzyl isobutyl ketone, is a chemical compound with the CAS number 5349-62-2.^{[1][2][3]} It is recognized for its characteristic sweet, woody, and spicy odor and is utilized as a flavoring and fragrance agent in the food and cosmetic industries.^{[1][2][4]} While its primary applications are in these fields, its status as an endogenous metabolite suggests potential interactions with biological systems that may be of interest to researchers in drug development.^[5] This document provides a comprehensive overview of the available technical data on **4-Methyl-1-phenyl-2-pentanone**, including its chemical and physical properties, synthesis, and safety information. It also highlights the current gaps in the scientific literature regarding its biological activity and mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Methyl-1-phenyl-2-pentanone** is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization. The compound is a colorless to light yellow oily liquid.^[1]

Table 1: Chemical and Physical Properties of **4-Methyl-1-phenyl-2-pentanone**

Property	Value	Reference
Molecular Formula	C12H16O	[6]
Molecular Weight	176.25 g/mol	[5][6]
CAS Number	5349-62-2	[1][2][3]
IUPAC Name	4-methyl-1-phenylpentan-2-one	[6]
Synonyms	Benzyl isobutyl ketone, Isobutyl benzyl ketone, Spicy pentanone	[6]
Appearance	Colorless, oily liquid	[1]
Odor	Sweet, woody, spicy	[1][4]
Boiling Point	250-251 °C (at 760 mmHg)	[6]
Density	0.949 g/mL at 25 °C	[7]
Refractive Index	n _{20/D} 1.498	[7]
Flash Point	105.00 °C (closed cup)	[5]
Solubility	Very slightly soluble in water.	[6]
Storage Temperature	2-8°C	[7]


Experimental Protocols

Detailed experimental protocols for **4-Methyl-1-phenyl-2-pentanone** are not extensively reported in the scientific literature. However, a general method for its synthesis and protocols for its solubilization for in vitro and in vivo studies have been described.

Synthesis Protocol

4-Methyl-1-phenyl-2-pentanone can be prepared by the catalytic reaction of phenylacetic acid and isovaleric acid.[1][2] The reaction is carried out at high temperatures over a thorium dioxide (ThO₂) catalyst.[1][2]

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

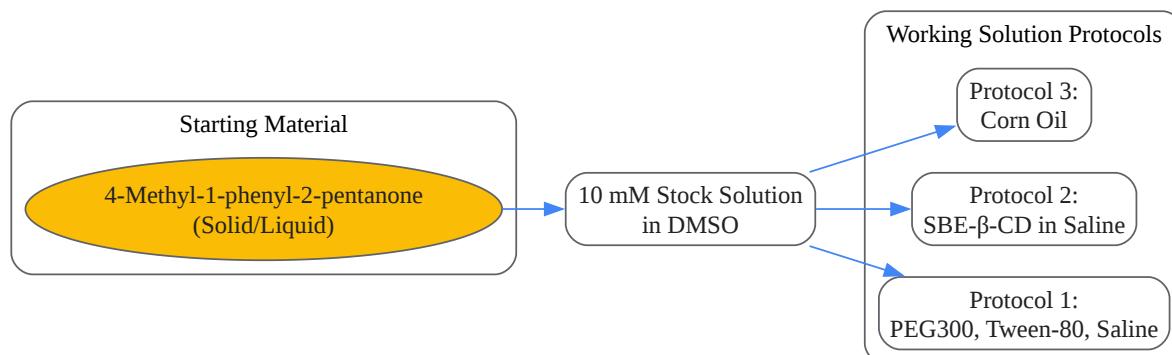
Caption: Synthesis of **4-Methyl-1-phenyl-2-pentanone**.

Solubilization Protocols for Research Applications

For experimental studies, particularly in biological systems, proper solubilization of this hydrophobic compound is crucial. The following protocols have been suggested for preparing stock solutions and working solutions.^[5]

Protocol 1: Aqueous System for In Vitro Studies^[5]

- Prepare a stock solution of 10 mM in DMSO.
- For the working solution, add the DMSO stock to a vehicle containing 40% PEG300, 5% Tween-80, and 45% saline. This is expected to yield a clear solution at concentrations of at least 3 mg/mL.


Protocol 2: Formulation with Cyclodextrin for In Vivo Studies[5]

- Prepare a stock solution of 10 mM in DMSO.
- For the working solution, add the DMSO stock to a vehicle of 20% SBE- β -CD in saline. This should result in a clear solution at concentrations of at least 3 mg/mL.

Protocol 3: Oil-based Formulation for In Vivo Studies[5]

- Prepare a stock solution of 10 mM in DMSO.
- For the working solution, add the DMSO stock to corn oil. This is expected to yield a clear solution at concentrations of at least 3 mg/mL.

Experimental Workflow for Solubilization

[Click to download full resolution via product page](#)

Caption: Solubilization workflow for experimental use.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available scientific literature detailing the biological activity, mechanism of action, and involvement in signaling pathways of **4-Methyl-1-phenyl-2-**

pentanone. It is designated as an "endogenous metabolite," which implies it is a component of normal metabolic processes, but specific pathways have not been elucidated in the reviewed literature.[5]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[6] This suggests a low order of toxicity at typical exposure levels from food.

Due to the absence of detailed research in this area, no signaling pathway diagrams can be provided at this time. This represents a significant knowledge gap and an opportunity for future research.

Safety and Toxicology

A summary of the available safety and toxicological data is presented in Table 2. The compound is classified as a combustible liquid.[5] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended.[8]

Table 2: Safety and Toxicological Profile

Parameter	Information	Reference
GHS Classification	Warning: Flammable liquid and vapor (H226)	[6]
Storage Class	10 - Combustible liquids	[5]
Personal Protective Equipment	Eyeshields, Gloves	[5]
First Aid Measures	In case of inhalation, move to fresh air. In case of skin contact, wash with plenty of water. In case of eye contact, rinse with water. If ingested, call a poison center or doctor.	[8]
JECFA Evaluation	No safety concern at current levels of intake when used as a flavouring agent.	[6]

Analytical Information

The identity and purity of **4-Methyl-1-phenyl-2-pentanone** can be confirmed by various analytical techniques. Spectroscopic data is available in public databases.

- Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are available and can be used for structural confirmation.
- Mass Spectrometry (MS): Mass spectral data is available, which is useful for identification and fragmentation analysis.
- Infrared (IR) Spectroscopy: IR spectra can provide information about the functional groups present in the molecule.
- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier (phosphoric or formic acid) has been described for its analysis.[\[9\]](#) This method is suitable for purity determination and pharmacokinetic studies.[\[9\]](#)

Conclusion and Future Directions

4-Methyl-1-phenyl-2-pentanone is a well-characterized compound in terms of its chemical and physical properties, with established applications in the flavor and fragrance industry. However, from the perspective of drug development and biomedical research, there is a substantial lack of information regarding its biological effects and mechanism of action. Its designation as an endogenous metabolite warrants further investigation to understand its physiological role.

Future research should focus on:

- Elucidating the metabolic pathways in which this compound is involved.
- Screening for biological activity in various *in vitro* and *in vivo* models to identify potential therapeutic applications.
- Investigating its mechanism of action at the molecular and cellular levels.
- Conducting comprehensive toxicological studies to establish a more detailed safety profile for potential pharmaceutical applications.

The information provided in this guide serves as a foundation for researchers and scientists interested in exploring the potential of **4-Methyl-1-phenyl-2-pentanone** beyond its current applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methyl-1-phenyl-2-pentanone CAS#: 5349-62-2 [chemicalbook.com]
- 2. 4-Methyl-1-phenyl-2-pentanone Four Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. spicy pentanone, 5349-62-2 [thegoodsentscompany.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4-Methyl-1-phenyl-2-pentanone | C12H16O | CID 219672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methyl-1-phenyl-2-pentanone = 95 , FG 5349-62-2 [sigmaaldrich.com]
- 8. synerzine.com [synerzine.com]
- 9. 2-Pantanone, 4-methyl-1-phenyl- | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Technical Guide: 4-Methyl-1-phenyl-2-pentanone (CAS 5349-62-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109184#4-methyl-1-phenyl-2-pentanone-cas-number-5349-62-2-details]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com